3-Amino-5-fluoropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

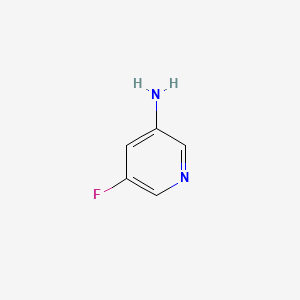

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRORIJXOWXYPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943318 | |

| Record name | 5-Fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210169-05-4 | |

| Record name | 5-Fluoro-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210169054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoropyridin-3-yl)amine; 3-amino-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-3-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T287Q2D5WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Fluorinated Pyridine Derivatives in Chemical Research

Fluorinated pyridine (B92270) derivatives are a class of heterocyclic compounds that have garnered immense interest in chemical research, primarily due to the unique properties imparted by the fluorine atom. nih.gov The introduction of fluorine into a pyridine ring can significantly alter the molecule's physicochemical properties, such as its basicity, metabolic stability, and binding affinity to biological targets. acs.org Pyridine itself is a fundamental scaffold in the pharmaceutical and agrochemical industries for producing biologically active substances. mdpi.com

The substitution of a hydrogen atom with fluorine, the most electronegative element, can lead to profound changes in a molecule's behavior. nih.gov For instance, the C-F bond is highly polarized and exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov This increased stability often translates to a longer half-life and improved pharmacokinetic profiles. Furthermore, fluorine can lower the pKa (a measure of basicity) of the pyridine nitrogen, which can be crucial for optimizing a drug's interaction with its target receptor or enzyme. acs.org These modifications make fluorinated pyridine derivatives potential candidates for new drugs and agrochemicals, driving extensive research into their synthesis and application. mdpi.com

Overview of 3 Amino 5 Fluoropyridine As a Versatile Synthetic Building Block

3-Amino-5-fluoropyridine stands out among fluorinated pyridines as a particularly useful and versatile intermediate. guidechem.com Its structure features two key functional groups—an amino group and a fluorine atom—at positions that allow for a diverse range of chemical transformations. chemimpex.com This dual functionality makes it a crucial component in the synthesis of complex bioactive molecules. chemimpex.com

The compound serves as a key intermediate in the development of various pharmaceuticals, especially in the fields of oncology, infectious diseases, and anti-inflammatory drug discovery. chemimpex.com For example, it is a documented reactant in the synthesis of Lemborexant, a drug used for the treatment of insomnia. mdpi.com Its applications also extend to agrochemical formulations, where it contributes to the development of more effective and environmentally compatible crop protection agents. chemimpex.com In the realm of material science, this compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance. chemimpex.com The compound's stability and defined reactivity make it an attractive choice for researchers aiming to innovate in both medicinal and agricultural chemistry. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 210169-05-4 |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Appearance | White to off-white or light yellow solid/crystalline powder |

| Melting Point | 85-89 °C |

| Purity | ≥ 99% (HPLC) |

This table is interactive. Users can sort columns by clicking on the headers.

Current Research Trends and Unexplored Avenues for the Compound

Established Synthetic Routes to this compound

The preparation of this compound can be broadly categorized by the nature of the starting precursor, primarily halogenated or nitrated pyridines.

One established route involves the dehalogenation of a polyhalogenated precursor. For instance, this compound can be synthesized from 3-amino-2,4,6-tribromo-5-fluoropyridine. This process involves the hydrogenation of the tribrominated compound using a palladium on carbon (Pd-C) catalyst in the presence of triethylamine. chemicalbook.comchemicalbook.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) under hydrogen pressure, leading to the selective removal of the bromine atoms to yield the desired product. chemicalbook.com

Another pathway begins with a dichlorinated pyridine (B92270) derivative. A multi-step synthesis starts from 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid. guidechem.com This precursor is first hydrogenated using a palladium on carbon catalyst to remove the chlorine atoms, yielding 5-fluoronicotinic acid. guidechem.com This intermediate is then converted to this compound via a Curtius rearrangement, which involves the formation of an acyl azide (B81097) followed by thermal rearrangement and subsequent reaction with an alcohol like benzyl (B1604629) alcohol. guidechem.com

Table 1: Synthesis from Halogenated Pyridine Precursors

| Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|

| 3-amino-2,4,6-tribromo-5-fluoropyridine | H₂, 5% Pd-C, Triethylamine, DCM | This compound | >95% chemicalbook.com |

Nitro-substituted pyridines serve as common starting materials due to the nitro group's ability to act as a precursor to the amine functionality. A prominent method starts with 2-amino-5-nitropyridine. The synthesis involves a sequence where the 5-nitro group is first reduced to an amino group, yielding 2,5-diaminopyridine. The newly formed amino group at the 5-position then undergoes diazotization with sodium nitrite (B80452) (NaNO₂) and an acid, followed by fluorination using tetrafluoroboric acid (HBF₄) in a Balz-Schiemann type reaction to introduce the fluorine atom. A subsequent step would be required to remove the amino group at the 2-position or select a different starting material if only the 3-amino product is desired.

A more direct approach involves the nucleophilic aromatic substitution (SNAr) on a pyridine N-oxide derivative. Researchers have demonstrated that fluorination can be directed to the meta position by using an N-oxide. nih.govgoogle.com For example, the synthesis of 3-fluoro-4-aminopyridine was achieved by fluorinating 3-bromo-4-nitropyridine (B1272033) N-oxide, which yielded 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov The nitro group and the N-oxide are then reduced simultaneously, typically through catalytic hydrogenation, to afford the final amino-fluoropyridine product. nih.govgoogle.com This strategy overcomes challenges where the nitro group might be preferentially displaced over a halogen in a standard SNAr reaction on a non-oxidized pyridine ring. nih.gov

Table 2: Synthesis from Nitro Pyridine Precursors

| Starting Material | Key Steps & Reagents | Intermediate(s) | Final Product |

|---|---|---|---|

| 2-amino-5-nitropyridine | 1. Reduction (e.g., Fe/HCl)2. Diazotization (NaNO₂/HCl)3. Fluorination (HBF₄) | 2,5-diaminopyridine → 2-amino-5-fluoropyridine (B1271945) | 2-amino-5-fluoropyridine* |

| 3-bromo-4-nitropyridine N-oxide | 1. Fluorination (TBAF, DMSO)2. Reduction (H₂, Pd/C) | 3-fluoro-4-nitropyridine N-oxide | 3-fluoro-4-aminopyridine* nih.gov |

| Methyl 3-nitroisonicotinate | 1. Nucleophilic Fluorination ([¹⁸F]KF/K₂₂₂)2. Hydrolysis (NaOH)3. Yamada-Curtius Rearrangement (DPPA) | Methyl 3-fluoroisonicotinate → 3-fluoroisonicotinic acid | 3-fluoro-4-aminopyridine* nih.gov |

*Note: These routes yield isomers or related compounds, illustrating the general strategy.

Longer, more complex synthetic sequences are often employed to construct this compound from simpler, more readily available starting materials. One such strategy is the Hofmann rearrangement of 5-fluoronicotinamide. chemicalbook.com This reaction involves treating the amide with a solution of sodium hydroxide (B78521) and bromine. The amide is converted into an isocyanate intermediate, which then hydrolyzes to form the primary amine, yielding this compound with a reported yield of 87.2%. chemicalbook.com

Another comprehensive multi-step synthesis starts from 2-aminopyridine. researchgate.net This route involves a sequence of six key transformations:

Nitration: Introduction of a nitro group.

Acetylation: Protection of the existing amino group with an acetyl group.

Nitro Reduction: Conversion of the nitro group to a second amino group.

Diazotization: Conversion of the newly formed amino group into a diazonium salt.

Schiemann Reaction: Fluorination by thermal decomposition of the diazonium fluoroborate salt.

Hydrolysis: Removal of the acetyl protecting group to reveal the final product, 2-amino-5-fluoropyridine. researchgate.net

While this specific sequence yields an isomer, the strategic application of protection, functional group interconversion, and a key fluorination reaction is illustrative of the methods used to build complex pyridines.

Key Chemical Transformations in Synthesis

The synthesis of this compound relies on several pivotal chemical reactions that enable the precise installation of the required functional groups onto the pyridine core.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. researchgate.netuni-muenchen.de In the context of fluoropyridines, the fluorine atom can direct a strong base, such as an organolithium reagent or a specialized magnesium amide base like TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), to deprotonate the adjacent C-H bond. uni-muenchen.de For 3-fluoropyridine (B146971), metalation is expected to occur regioselectively at the C-2 or C-4 position. uni-muenchen.de Following metalation, the resulting organometallic intermediate can be quenched with an electrophilic aminating agent to introduce the amino group.

While DoM is a well-established principle, direct amination of a metalated 3-fluoropyridine to produce this compound is not as commonly documented as other routes. An alternative amination strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group (like a halogen) by an amine source, such as lithium amides or ammonia, often catalyzed by a transition metal complex like palladium. researchgate.netresearchgate.net The chemoselective amination of polyhalogenated pyridines, for example, relies on the careful selection of catalysts and reaction conditions to replace a specific halogen with an amino group. researchgate.net

The Balz-Schiemann reaction is a cornerstone of fluoropyridine synthesis and represents one of the most reliable methods for introducing a fluorine atom onto an aromatic ring. wiley.comlookchem.com The reaction proceeds by converting a primary aromatic amine into a diazonium salt, typically using sodium nitrite (NaNO₂) in the presence of a strong acid like tetrafluoroboric acid (HBF₄) or by using anhydrous hydrogen fluoride (B91410) (HF). acs.org The resulting diazonium fluoroborate salt is often isolated as a precipitate. wiley.comlookchem.com

This intermediate is then decomposed, usually by heating, to liberate nitrogen gas and generate an aryl cation, which is subsequently captured by the fluoride from the counterion to form the fluoroaromatic compound. wiley.comacs.org The conditions for this decomposition, such as temperature and the use of a solvent, are critical for achieving good yields. wiley.com This transformation has been successfully applied to a variety of aminopyridine precursors to produce their corresponding fluoropyridines, with yields ranging from moderate to high depending on the substrate's stability and substitution pattern. researchgate.netacs.orgresearchgate.net

Table 3: Conditions for Diazotization-Fluorination of Aminopyridines

| Aminopyridine Precursor | Diazotization Reagent | Fluorinating Agent/Medium | Decomposition Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Amino-2,6-dichloropyridine | Sodium Nitrite | 42% Tetrafluoroboric Acid | Heating of isolated diazonium salt | Good (unspecified) | wiley.com |

| 2-Amino-3-nitropyridine | Sodium Nitrite | HF-Pyridine Solution | In situ at 20°C | 95% | acs.org |

| 3-Aminopyridine | Ethyl Nitrite | Ethanol-Fluoboric Acid | Spontaneous decomposition of unstable salt | 50% (of 3-fluoropyridine) | lookchem.com |

Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a fundamental method for synthesizing this compound, primarily through the reduction of a nitro group or by reductive dehalogenation. In one common pathway, a nitro-substituted precursor, such as 3-nitro-5-fluoropyridine or its N-oxide derivative, is converted to the corresponding amine. This transformation is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. smolecule.comrsc.org For instance, the reduction of a 3-fluoro-4-nitropyridine N-oxide has been shown to proceed with a quantitative yield to the aminopyridine product using a 10% Pd/C catalyst. rsc.org

Another application of catalytic hydrogenation is in the dehalogenation of polyhalogenated pyridine scaffolds. A solution of 3-amino-2,4,6-tribromo-5-fluoropyridine can be hydrogenated using a 5% Pd/C catalyst to yield this compound with a purity greater than 95%. chemicalbook.com This method effectively removes multiple halogen atoms while leaving the desired amino and fluoro groups intact. The choice of hydrogen source can also be varied; besides hydrogen gas, reagents like ammonium (B1175870) formate (B1220265) can be used in transfer hydrogenation processes.

| Starting Material | Catalyst | Reagents | Temperature (°C) | Yield | Reference |

| 3-Amino-2,4,6-tribromo-5-fluoropyridine | 5% Pd/C | H₂, Triethylamine | Not Specified | >95% | chemicalbook.com |

| 2-Amino-5-nitropyridine precursor | Pd/C | H₂ | 40-60 | High | |

| 3-Fluoro-4-nitropyridine N-oxide | 10% Pd/C | H₂ | Not Specified | Quantitative | rsc.org |

| 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid | 10% Pd/C | H₂ (1 atm), Sodium Acetate (B1210297) | Not Specified | 64% |

Halogenation Reactions on Pyridine Scaffolds

The introduction of halogen atoms onto the pyridine ring is a strategic step in many synthetic routes. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions often require harsh conditions. chemrxiv.org However, regioselective methods have been developed to install halogens at specific positions.

For instance, the bromination of a 2-amino-5-fluoropyridine precursor at the 3-position can be achieved using N-Bromosuccinimide (NBS) in acetonitrile (B52724) at 65–75°C, yielding the desired product in 72–78% after several hours. The selectivity is driven by the ortho/para-directing effect of the existing amino group.

A more advanced and highly regioselective method for 3-halogenation involves the temporary transformation of the pyridine into a more reactive Zincke imine intermediate. chemrxiv.orgchemrxiv.org This ring-opening, halogenation, and ring-closing sequence allows for halogenation with N-halosuccinimides under mild conditions, providing a versatile route to a variety of 3-halopyridines. chemrxiv.org This approach avoids the harsh conditions typical of electrophilic halogenation on pyridines and offers high selectivity. chemrxiv.orgchemrxiv.org

Acylation and Subsequent Hydrolysis Reactions

Acylation and subsequent hydrolysis are commonly employed to protect and then deprotect the amino group during a multi-step synthesis. While direct examples for this compound are part of broader patented processes, the principles are well-established in pyridine chemistry. For example, in the synthesis of the isomeric 2-Amino-5-fluoropyridine, an acetylation step is used to protect the amino group of 2-aminopyridine, allowing for subsequent nitration. The acetyl group is later removed by hydrolysis. smolecule.com

A related and highly effective transformation is the Hofmann rearrangement of a nicotinamide (B372718) derivative. In this reaction, an amide, such as 5-fluoronicotinamide, is treated with bromine and sodium hydroxide in water. chemicalbook.comslideshare.net The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to form the primary amine, this compound, with one less carbon atom. slideshare.netambeed.com This method has been shown to produce the target compound with yields as high as 87.2% by carefully controlling the temperature between 25°C and 85°C. chemicalbook.com An analogous reaction starting from 2,6-dichloro-5-fluoronicotinamide (B46746) also proceeds with a high yield of approximately 87%.

Catalytic Systems and Reagent Optimization in Production

Application of Palladium-Catalyzed Reactions

Palladium catalysts are indispensable in modern organic synthesis and feature prominently in the production of this compound and its derivatives. Their application spans both hydrogenation/dehalogenation reactions and the crucial formation of carbon-nitrogen bonds.

As discussed previously (Section 2.2.3), palladium on carbon (Pd/C) is the standard catalyst for reducing nitro groups and removing halogen substituents via catalytic hydrogenation. chemicalbook.com Beyond this, palladium catalysts are central to Buchwald-Hartwig amination reactions, a powerful method for forming aryl amines. This reaction is used to couple a halo-pyridine with an amine. For instance, 2-chloro-3-fluoropyridine (B99640) can be coupled with various amines using a catalytic system of palladium acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand like BINAP. The electron-withdrawing fluorine substituent at the 3-position significantly accelerates this coupling reaction at the C2 position.

Protocols for the amination of 2-bromo-5-fluoropyridine (B41290) have been developed using catalyst systems such as Pd₂(dba)₃/Xantphos with sodium tert-butoxide as the base, achieving yields from 25% to 73% depending on the amine used. mdpi.com The careful selection of the palladium source and, critically, the phosphine ligand is essential for achieving high yields and selectivity. mdpi.comacs.org

Influence of Reaction Conditions on Selectivity and Yield

The success of any synthetic protocol hinges on the precise control of reaction conditions. Temperature, solvent, reagent concentration, and reaction time can dramatically influence the yield and purity of this compound by affecting reaction rates and the formation of byproducts.

For example, in halogenation-nitration sequences, maintaining a temperature below 5°C during the nitration step is critical to minimize side reactions like amide hydrolysis, ensuring a higher yield and purity of the desired intermediate. smolecule.com Similarly, in bromination reactions using NBS, controlling the temperature between 65-75°C and reaction time (4.5-5.5 hours) is key to achieving optimal yields of 72-78%.

In palladium-catalyzed cross-coupling reactions, optimization is multifaceted. The choice of solvent can be critical; for instance, tetrahydrofuran (B95107) is an effective solvent for the Buchwald-Hartwig coupling of 2-chloro-3-fluoropyridine. The molar ratio of the substrate to the amine and the catalyst loading (typically 0.05–0.1 equivalents of Pd) are also fine-tuned to maximize yield. The selection of the base is also a key parameter, with different outcomes observed in polar versus nonpolar solvents. acs.org

| Reaction Type | Key Parameters | Conditions | Outcome | Reference |

| Nitration | Temperature | Maintain at 0-5°C | Minimizes amide hydrolysis, improves yield | smolecule.com |

| Bromination | Temperature, Time | 65-75°C, 4.5-5.5 h | Yields of 72-78% | |

| Hofmann Rearrangement | Temperature | 25°C then heat to 85°C | Yield of 87.2% | chemicalbook.com |

| Pd-Catalyzed Amination | Catalyst Loading | 0.05-0.1 equiv. Pd | Optimized for yields up to 74% |

Development of Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic chemistry standards, efforts are being directed towards developing more environmentally benign, or "green," methods for producing this compound. These approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Suggestions for improving the synthesis of this compound include the use of microwave catalysis, which can accelerate reaction rates and improve yields, and biocatalysis, which employs enzymes to perform chemical transformations under mild conditions. nih.gov

A specific example of a green approach to the synthesis of the core 3-fluoropyridine structure involves photoredox catalysis. nih.govacs.orgresearchgate.net This method uses visible light and a photocatalyst, such as fac-Ir(ppy)₃, to mediate the coupling of an α,α-difluoro-β-iodoketone with a silyl (B83357) enol ether. nih.govacs.org This is followed by a one-pot condensation with ammonium acetate to form the 3-fluoropyridine ring. nih.gov Such methods, which utilize light energy and can often be performed in a single reaction vessel, represent a significant step towards more sustainable chemical manufacturing. acs.org

Synthetic Methodologies and Process Optimization for this compound

Applications of 3 Amino 5 Fluoropyridine in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Pharmacologically Active Derivatives

3-Amino-5-fluoropyridine is a key starting material for the synthesis of a wide range of pharmacologically active derivatives. guidechem.com The presence of the amino group provides a reactive site for various chemical transformations, enabling the attachment of different functional groups and the construction of more complex molecular architectures. The fluorine atom, on the other hand, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug candidates. frontiersin.org Researchers leverage these features to design and create new chemical entities with improved therapeutic potential. chemimpex.com The pyridine (B92270) ring itself is a well-established pharmacophore, known for its presence in numerous approved drugs. guidechem.com

Role in Anticancer Drug Development

The quest for more effective and targeted cancer therapies has led to the exploration of numerous chemical scaffolds, and this compound has emerged as a significant contributor in this area. chemimpex.com Its derivatives have been investigated for their potential to interfere with various cellular processes that are critical for cancer cell growth and survival.

Inhibition of Isocitrate Dehydrogenase (IDH) Enzymes (e.g., Ivosidenib Precursor)

A pivotal application of this compound is its role as a key intermediate in the synthesis of Ivosidenib. chemicalbook.com Ivosidenib is a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme. chemicalbook.comalbany.edu Mutations in the IDH1 gene are found in several types of cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. osti.govmdpi.com These mutations lead to the production of an oncometabolite, D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumor development. nih.govresearchgate.net By inhibiting the mutated IDH1 enzyme, Ivosidenib reduces the levels of D-2HG, thereby showing therapeutic benefit in patients with IDH1-mutated cancers. jmu.edu The synthesis of Ivosidenib highlights the importance of this compound as a foundational element in the creation of targeted cancer therapies. chemicalbook.com

Table 1: Selected IDH1 Inhibitors and their Precursors

| Inhibitor | Precursor | Therapeutic Target | Associated Cancers |

| Ivosidenib | This compound | Mutant Isocitrate Dehydrogenase 1 (IDH1) | Acute Myeloid Leukemia (AML), Cholangiocarcinoma |

Modulation of Cancer Cell Proliferation and Apoptosis Pathways

Derivatives of pyridine-containing compounds have been shown to influence the fundamental processes of cancer cell proliferation and apoptosis (programmed cell death). nih.govfrontiersin.org The introduction of specific substituents onto the this compound core can lead to compounds that inhibit the growth of cancer cells and trigger their self-destruction. mdpi.com For instance, certain pyridine derivatives have been found to arrest the cell cycle at different phases, preventing cancer cells from dividing and multiplying. nih.gov Furthermore, these compounds can modulate the expression of key proteins involved in the apoptotic cascade, such as upregulating pro-apoptotic proteins (e.g., Bax, p53) and downregulating anti-apoptotic proteins (e.g., Bcl-2). nih.govnih.gov This targeted modulation of cellular pathways is a cornerstone of modern anticancer drug design, and this compound provides a versatile platform for developing agents with such mechanisms of action. mdpi.com

Contribution to Antimicrobial and Antibacterial Agent Discovery

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of new antimicrobial agents. mdpi.com this compound has proven to be a valuable scaffold in the synthesis of novel antibacterial compounds, particularly those targeting Gram-positive bacteria.

Development of Oxazolidinone Antibacterials

A notable success in this area is the development of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.govnih.gov Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the bacterial ribosome. nih.gov By incorporating the this compound moiety into the oxazolidinone structure, researchers have been able to synthesize new compounds with potent antibacterial activity. nih.govnih.gov These derivatives have been shown to be effective against a range of clinically important Gram-positive pathogens.

Activity Against Gram-Positive Bacterial Strains

Derivatives of this compound have demonstrated significant inhibitory activity against various Gram-positive bacterial strains. nih.gov In a study, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial properties. nih.gov The results showed that these compounds exhibited potent activity against several Gram-positive bacteria, including drug-sensitive and drug-resistant strains. nih.govnih.gov For example, one of the synthesized compounds, designated as 7j, showed an eight-fold stronger inhibitory effect than the commercially available antibiotic linezolid (B1675486) against certain strains, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL. nih.govnih.gov Such findings underscore the potential of this compound as a core structure for the development of new and effective treatments for infections caused by Gram-positive bacteria.

Table 2: Antibacterial Activity of a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivative (Compound 7j)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of Compound 7j (µg/mL) |

| Gram-positive bacteria | 0.25 |

Inhibition of Bacterial Biofilm Formation

Derivatives of this compound have demonstrated potential in combating bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that adhere to surfaces and are notoriously resistant to conventional antibiotics. Specifically, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and investigated for their antibacterial properties. nih.govmdpi.com Research has shown that these compounds not only exhibit activity against Gram-positive bacteria but can also effectively hamper the formation of biofilms. nih.govmdpi.com This anti-biofilm activity presents a promising avenue for developing new treatments for persistent and difficult-to-treat infections where biofilms play a significant role. nih.govfrontiersin.org

One study highlighted a particular derivative, compound 7j from the synthesized series, which showed a potent minimum inhibitory concentration (MIC) and was noted for its ability to interfere with biofilm formation. nih.gov The dual action of direct antibacterial effects and biofilm inhibition makes these this compound derivatives attractive candidates for further development.

Table 1: Antibacterial and Anti-Biofilm Activity of a Lead 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivative

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Anti-Biofilm Activity |

|---|---|---|---|

| Compound 7j | Gram-positive strains | 0.25 µg/mL | Hampers biofilm formation |

Data derived from studies on novel oxazolidinone derivatives. nih.gov

Engagement in Antiviral Research

The this compound scaffold is a key building block in the development of antiviral agents, particularly those designed to inhibit the entry of viruses into host cells. Its chemical properties make it a suitable starting material for synthesizing complex molecules that can interfere with viral machinery. sigmaaldrich.comchemicalbook.com

This compound is explicitly identified as a reactant for the preparation of nonpeptide inhibitors of measles virus (MV) entry. sigmaaldrich.comchemicalbook.com The measles virus enters host cells through a process mediated by its fusion protein (F). nih.govresearchgate.net Small-molecule inhibitors that block the function of this protein can prevent the virus from initiating an infection. Research in this area has led to the design and synthesis of several series of fusion inhibitors. These efforts have yielded potent anilide-based compounds that can block MV entry at low micromolar concentrations, demonstrating the utility of starting materials like this compound in generating effective antiviral candidates. nih.gov

Exploration in Other Therapeutic Areas

The versatility of this compound extends beyond antiviral and antibacterial applications. Its structure is incorporated into inhibitors of essential bacterial enzymes, opening up new classes of antibiotics.

This compound serves as a precursor or foundational structure in the synthesis of peptide deformylase (PDF) inhibitors, such as LBM415. nih.gov PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins, a crucial step in bacterial protein maturation. nih.govtandfonline.com Inhibiting this enzyme leads to bacterial cell death, making it an attractive target for new antibiotics. nih.gov

The chemical structure of LBM415, identified as (S)-1-{(R)-2-[formyl-hydroxy-amino)-methyl]-hexanoyl}-pyrroli-dine-2-carboxylic acid (5-fluoro-1-oxy-pyridin-2-yl)-amide, contains a distinct 5-fluoropyridine moiety. nih.gov This indicates that this compound or a closely related structure is a key component in its synthesis. LBM415 has demonstrated excellent activity against a range of Gram-positive organisms, validating the PDF enzyme as a viable target and the fluoropyridine scaffold as a valuable component in designing such inhibitors. nih.govguidetopharmacology.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of drug candidates. For derivatives of this compound, SAR investigations have provided key insights into how specific structural modifications influence biological activity.

In the case of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone antibacterial agents, research has shown that the presence of the fluorine atom on the pyridine ring significantly enhances antibacterial activity. nih.gov Further modifications to other parts of the molecule, such as the side chains attached to the oxazolidinone core, have been explored to fine-tune the activity spectrum and potency against various bacterial strains, including drug-resistant ones. nih.govnih.gov

Similarly, in the development of antimalarial 3,5-diaryl-2-aminopyridines, SAR studies revealed that while some modifications to the pyridine core led to a loss of activity, others, like replacing it with a pyrazine (B50134) ring, yielded potent analogues. nih.gov These studies underscore the importance of the central heterocyclic ring and its substituents in dictating the interaction with biological targets. The specific placement of the amino and fluoro groups on the pyridine ring in this compound provides a distinct electronic and steric profile that is leveraged in these SAR explorations.

Table 2: General SAR Insights for Pyridine-Based Bioactive Molecules

| Structural Modification | General Effect on Activity | Example Therapeutic Area |

|---|---|---|

| Addition of Halogens (e.g., Fluorine) | Often increases potency and metabolic stability | Antibacterial, Antiviral |

| Modification of Amino Group | Can drastically alter binding affinity and selectivity | Antimalarial |

| Changes to Side Chains | Modulates potency, solubility, and pharmacokinetic properties | Antibacterial |

General trends observed from SAR studies of various pyridine derivatives. nih.govnih.govdrugdesign.org

Target Identification and Mechanism of Action Elucidation for Bioactive Derivatives

Identifying the molecular target and understanding the mechanism of action are fundamental to drug discovery. For bioactive compounds derived from this compound, the targets are diverse and well-characterized.

Measles Virus Entry Inhibitors : The nonpeptide inhibitors prepared from this compound target the measles virus fusion (F) protein. nih.gov They are designed to bind to a site on this protein, stabilizing it in its pre-fusion conformation and thereby preventing the structural changes necessary for the fusion of the viral and host cell membranes. This action effectively blocks the virus from entering and infecting the cell. nih.gov

Peptide Deformylase (PDF) Inhibitors : Derivatives like LBM415 act by inhibiting the bacterial PDF enzyme. nih.govtandfonline.com As metalloenzymes, PDFs contain a critical metal ion in their active site. The inhibitors are designed to chelate this ion and occupy the active site, preventing the natural substrate from binding and being processed. This halts protein maturation, leading to a bactericidal effect. nih.gov

Oxazolidinone Derivatives : The 3-(5-fluoropyridine-3-yl)-2-oxazolidinone compounds belong to a class of antibiotics that act by inhibiting the initiation of bacterial protein synthesis. nih.gov Molecular docking studies predict that these molecules bind to the bacterial ribosome, specifically at the peptidyl transferase center of the 50S subunit. nih.gov This binding prevents the formation of the initiation complex, a critical first step in protein synthesis, thereby stopping bacterial growth.

Computational and Theoretical Investigations of 3 Amino 5 Fluoropyridine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic properties of 3-amino-5-fluoropyridine. researchgate.net These calculations can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy. nih.gov

The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net For this compound derivatives, DFT calculations can map the distribution of these orbitals to identify sites susceptible to electrophilic and nucleophilic attack. The HOMO is typically localized on the amino group and the pyridine (B92270) ring, indicating these are the primary electron-donating regions. In contrast, the LUMO is distributed across the pyridine ring, highlighting its electron-accepting capabilities.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and predict sites for intermolecular interactions. These maps illustrate electron-rich regions (negative potential), typically around the nitrogen atoms and the fluorine atom, and electron-poor regions (positive potential), usually near the hydrogen atoms of the amino group. researchgate.net This information is vital for predicting how the molecule will interact with biological receptors or other molecules.

Table 1: Calculated Electronic Properties of a this compound Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.8 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For this compound and its derivatives, MD simulations provide valuable insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. researcher.life

By simulating the molecule's trajectory, researchers can explore its potential energy surface and identify stable conformations. This is particularly important for flexible derivatives of this compound, where different conformers might exhibit different biological activities. Umbrella sampling simulations, for instance, can be used to calculate the potential of mean force along specific dihedral angles to understand conformational preferences. nih.gov

MD simulations are also crucial for studying intermolecular interactions. For example, a simulation of this compound in an aqueous solution can reveal the structure and dynamics of the surrounding water molecules, providing information on hydration shells and hydrogen bonding patterns. When studying the interaction with a protein, MD simulations can elucidate the stability of the ligand-protein complex, revealing key hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the binding. researcher.life

Molecular Docking and Virtual Screening in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is extensively used in drug design to screen libraries of compounds and identify potential drug candidates that can bind to a specific biological target, such as a protein kinase or a protease. rjptonline.orgnih.gov

Derivatives of this compound have been investigated as potential inhibitors for various enzymes. In a typical molecular docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). rjptonline.org The this compound derivative is then placed into the active site of the protein, and a scoring function is used to estimate its binding affinity, often reported as a binding energy value (e.g., in kcal/mol). nih.gov

The results of docking studies can predict the binding mode of the ligand, identifying key interactions, such as hydrogen bonds with specific amino acid residues in the active site. nih.gov For example, a docking study of a 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative showed potential binding to a bacterial target, which was then confirmed by antibacterial activity assays. nih.gov Virtual screening of a large library of this compound derivatives allows for the rapid identification of the most promising candidates for further experimental testing. nih.gov

Analysis of Spectroscopic Parameters using Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods, especially DFT, are widely used to predict and interpret spectroscopic data. researchgate.net By calculating theoretical spectra for this compound, researchers can make detailed assignments of experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of the various vibrational modes of the molecule. researchgate.net This allows for a detailed understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical values with experimental data helps in the structural elucidation of newly synthesized derivatives. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. researchgate.net This allows for the assignment of electronic transitions, such as π→π* transitions, which are responsible for the molecule's absorption of UV or visible light. nih.gov

These computational analyses provide a deeper understanding of the spectroscopic properties of this compound and its derivatives, complementing experimental characterization.

Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3445 | Amino group stretching |

| ν(C=C) | 1610 | 1605 | Pyridine ring stretching |

| ν(C-F) | 1255 | 1250 | C-F bond stretching |

Investigation of Solid-State Structures and Crystal Packing Effects

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking. Understanding these interactions is crucial as they can influence the physical properties of the solid material.

Theoretical Studies of Coordination Complexes (e.g., Magnetic Behavior of Metal Complexes)

This compound, like other aminopyridines, can act as a ligand, coordinating with metal ions to form coordination complexes. scirp.org Theoretical studies are instrumental in understanding the structure, bonding, and properties of these metal complexes.

DFT calculations can be used to optimize the geometry of these complexes and analyze the nature of the metal-ligand bond. For transition metal complexes, these calculations can also predict electronic and magnetic properties. For instance, in copper(II) complexes of substituted pyridines, theoretical models can be used to calculate the exchange coupling constant (J), which describes the magnetic interactions (ferromagnetic or antiferromagnetic) between metal centers. tandfonline.comrsc.org Studies on similar dihalopyridine copper(II) complexes have shown that the strength of these magnetic interactions is highly dependent on the geometry of the complex, such as bond angles and torsion angles, which can be accurately modeled computationally. rsc.org

Advanced Analytical and Characterization Methodologies in 3 Amino 5 Fluoropyridine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of 3-Amino-5-fluoropyridine, providing detailed insight into its atomic and molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. chemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, offering precise information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, one would expect distinct signals for the three aromatic protons on the pyridine (B92270) ring and a signal for the two protons of the amino group. The chemical shifts and coupling patterns (spin-spin splitting) of the aromatic protons are influenced by the positions of the amino and fluoro substituents, providing confirmation of the substitution pattern.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound would show five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached atoms; for instance, the carbon atom bonded to the fluorine atom (C-5) would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds.

| Nucleus | Expected Chemical Shift (δ) Range | Key Expected Features |

|---|---|---|

| ¹H | Aromatic region (~6.5-8.5 ppm), Amine region (variable) | Three distinct aromatic signals showing splitting due to H-H and H-F coupling. One broader signal for the -NH₂ protons. |

| ¹³C | ~110-160 ppm | Five distinct signals for the pyridine ring carbons. The C-F bond will result in a large ¹JCF coupling constant. Other carbons will show smaller ²JCF, ³JCF couplings. |

| ¹⁹F | Variable, depends on standard | A single resonance, likely split into a triplet or doublet of doublets due to coupling with adjacent aromatic protons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound provides clear evidence for its key structural components. chemicalbook.comchemicalbook.com Based on data from analogous compounds like 3-aminopyridine, characteristic absorption bands can be predicted. researchgate.netnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Symmetric & Asymmetric Stretching | 3300 - 3500 | Primary Amine (-NH₂) |

| C-H Aromatic Stretching | 3000 - 3100 | Pyridine Ring |

| C=N and C=C Ring Stretching | 1550 - 1650 | Pyridine Ring |

| N-H Bending (Scissoring) | 1580 - 1620 | Primary Amine (-NH₂) |

| C-F Stretching | 1000 - 1250 | Aryl Fluoride (B91410) |

The presence of sharp bands in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretches of the primary amine. Absorptions corresponding to the aromatic C=C and C=N bond vibrations confirm the pyridine core, while a strong band in the 1000-1250 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. chemicalbook.comchemicalbook.com

For this compound (C₅H₅FN₂), the calculated molecular weight is 112.11 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 112. The fragmentation of the molecular ion can provide valuable structural confirmation. Common fragmentation pathways for aromatic amines and pyridines include the loss of small, stable molecules.

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 112 | [C₅H₅FN₂]⁺ | Molecular Ion (M⁺) |

| 85 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for pyridine rings. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, making them vital for both monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC is used to determine the point at which the starting materials have been completely consumed, signaling the completion of the reaction. chemicalbook.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a solvent system (mobile phase), which travels up the plate via capillary action. Because the starting material and the product have different polarities, they will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values. By comparing the spots from the reaction mixture to reference spots of the starting material, a chemist can visually track the disappearance of reactants and the appearance of the product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the premier method for determining the purity of this compound with high accuracy and precision. Commercial suppliers often cite purity levels of ≥99% as determined by HPLC. chemimpex.com

A typical HPLC analysis for a compound like this compound would involve a reversed-phase method.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, where the nonpolar stationary phase retains compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (such as acetonitrile (B52724) or methanol) is used as the mobile phase. The composition can be run isocratically (constant) or as a gradient (varied over time) to achieve optimal separation.

Detection: A UV detector is typically employed, as the pyridine ring of the molecule absorbs ultraviolet light at specific wavelengths. The output is a chromatogram where the area under the peak for this compound is proportional to its concentration, allowing for precise purity calculations.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's absolute structure, including bond lengths, bond angles, and torsion angles. For a compound such as this compound, which exists as a crystalline solid, X-ray crystallography would yield a detailed map of atomic positions and the intermolecular interactions, such as hydrogen bonding, that govern its packing in the solid state.

While the scientific literature readily provides crystallographic data for structurally related compounds, specific experimental X-ray diffraction data for this compound is not widely available in published databases. However, a hypothetical analysis would be expected to reveal key structural parameters. For instance, the analysis would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Furthermore, it would provide precise measurements of the bond lengths within the pyridine ring and of the carbon-fluorine and carbon-nitrogen bonds, as well as the bond angles that define the molecule's geometry. This information is crucial for understanding the electronic effects of the amino and fluoro substituents on the pyridine ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides a quantitative measure of the percentage of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula. For this compound, with a molecular formula of C₅H₅FN₂, this analysis is critical for verifying the purity and identity of a synthesized batch.

Research findings have demonstrated a strong correlation between the experimentally determined elemental composition and the theoretical values. guidechem.comsigmaaldrich.com These results confirm the successful synthesis and purity of the compound. The theoretical and experimental values are summarized in the table below.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 53.6 | 53.6 guidechem.comsigmaaldrich.com |

| Hydrogen (H) | 4.5 | 4.6 guidechem.comsigmaaldrich.com |

| Nitrogen (N) | 25.0 | 25.0 guidechem.comsigmaaldrich.com |

| Fluorine (F) | Not Reported | Not Reported |

The close agreement between the found and required percentages for carbon, hydrogen, and nitrogen provides strong evidence for the assigned molecular formula of this compound.

Future Perspectives and Emerging Research Areas

Exploration of Novel Catalytic Applications Beyond Organic Synthesis

While 3-amino-5-fluoropyridine is a valuable intermediate in the synthesis of complex organic molecules, its inherent chemical functionalities suggest a potential for direct application in catalysis. The pyridine (B92270) nitrogen and the exocyclic amino group can act as ligands for metal centers, opening up possibilities for the development of novel organometallic catalysts. Research into early transition metal complexes with aminopyridinato ligands has shown their potential in homogeneous catalysis, including olefin polymerization. vot.plresearchgate.net The electronic modulation provided by the fluorine atom in this compound could fine-tune the catalytic activity of such complexes, a prospect that remains largely unexplored.

Furthermore, the field of photocatalysis presents an intriguing area for the application of fluorinated pyridine derivatives. The introduction of fluorine can significantly alter the photophysical properties of aromatic compounds, potentially enhancing their efficiency as photocatalysts. researchgate.netmdpi.com Research on the photocatalytic degradation of related compounds like 2-amino-5-chloropyridine (B124133) suggests that the pyridine nucleus can be susceptible to photo-oxidative processes, hinting at the potential for this compound to participate in or mediate photocatalytic reactions. nih.gov Future investigations could focus on the development of this compound-based photosensitizers for applications in environmental remediation or energy conversion.

The electrochemical properties of fluorinated organic compounds also warrant investigation into the use of this compound in electrocatalysis. The electron-withdrawing nature of fluorine could influence the redox potential of the molecule, making it a candidate for applications in electrochemical sensors or as a mediator in electrochemical reactions.

Development of this compound-based Materials

The incorporation of this compound into polymeric structures is a promising avenue for the creation of advanced materials with tailored properties. It is known to be used in polymers and coatings to enhance thermal stability and chemical resistance. chemimpex.com The presence of the fluorine atom can impart desirable characteristics such as hydrophobicity, thermal stability, and chemical inertness. Polyamides derived from amino acid derivatives have been explored for various applications, and the introduction of a fluorinated aminopyridine moiety could lead to polymers with unique properties. nih.govnih.gov

The development of functional aromatic polyamides is an active area of research, with applications ranging from high-performance films to membranes for separation processes. mdpi.comresearchgate.net The rigid pyridine ring and the potential for hydrogen bonding through the amino group, combined with the properties conferred by the fluorine atom, make this compound an attractive monomer for the synthesis of novel polyamides. The table below outlines potential properties that could be targeted in the development of such materials.

| Property | Potential Advantage of Incorporating this compound |

| Thermal Stability | The aromatic nature of the pyridine ring and the strong C-F bond can enhance the degradation temperature of the polymer. |

| Chemical Resistance | The fluorine atom can provide a barrier against chemical attack, improving the material's durability in harsh environments. |

| Dielectric Constant | Fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics. |

| Gas Permeability | The introduction of fluorine can alter the free volume within the polymer matrix, influencing its permeability to different gases. |

| Surface Properties | The hydrophobicity imparted by fluorine can lead to materials with water-repellent and self-cleaning properties. |

Future research could focus on the synthesis and characterization of polymers incorporating this compound and the evaluation of their performance in specific applications.

Application in Agrochemical and Specialty Chemical Sectors

This compound is already recognized as an important intermediate in the agrochemical industry. chemimpex.comguidechem.com The presence of a fluorinated pyridine ring is a common feature in many modern pesticides, as the fluorine atom can enhance the biological activity and metabolic stability of the molecule. researchgate.net Specifically, trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from fluorinated pyridines, are key components in a number of successful agrochemicals.

While its role as a precursor is established, direct derivatization of this compound could lead to the discovery of new active ingredients with novel modes of action. The amino group provides a convenient handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

In the realm of specialty chemicals, this compound has been identified as a coupling agent for the synthesis of azo dyes. guidechem.com The diazotization of the amino group followed by coupling with an appropriate aromatic partner could yield a range of dyes with specific colors and properties. The fluorine atom may influence the photostability and color fastness of these dyes. Further research in this area could lead to the development of new colorants for textiles, plastics, and other materials.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The application of artificial intelligence (AI) and machine learning (ML) in chemistry is a rapidly growing field with the potential to significantly accelerate the discovery and development of new molecules and materials. frontiersin.orgmdpi.com For a versatile building block like this compound, AI and ML can be powerful tools to explore the vast chemical space of its potential derivatives.

Machine learning models can be trained on existing data to predict the properties of novel compounds, guiding synthetic efforts towards molecules with desired characteristics. For example, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of this compound derivatives as potential agrochemicals or pharmaceuticals. nih.gov Similarly, ML models are being used to predict the properties of polymers, which could aid in the design of new materials based on this compound. nih.gov

Computational studies, such as Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of this compound and its derivatives, further informing the design of new molecules. ustc.edu.cn The integration of these computational approaches with automated synthesis and high-throughput screening could create a closed-loop discovery platform for the accelerated development of new applications for this compound.

Sustainable and Environmentally Benign Synthetic Strategies

As with all chemical manufacturing, the development of sustainable and environmentally friendly synthetic routes for this compound is of paramount importance. Green chemistry principles, such as the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents, are increasingly guiding synthetic design. rasayanjournal.co.inresearchgate.net

Current synthetic methods for this compound and related compounds often rely on multi-step processes that may use harsh reagents and generate significant waste. chemicalbook.com Future research will likely focus on the development of more atom-economical and environmentally benign synthetic strategies. This could include the exploration of catalytic methods that avoid the use of stoichiometric reagents, as well as the use of greener reaction media such as water or bio-based solvents.

Microwave-assisted synthesis is another promising green chemistry approach that can often reduce reaction times, increase yields, and lower energy consumption. mdpi.comrsc.orgresearchgate.net The application of microwave technology to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes. Furthermore, the field of biocatalysis offers exciting possibilities for the green synthesis of fluorinated compounds. The use of enzymes, such as fluorinases, for the selective introduction of fluorine atoms into organic molecules is an area of active research and could eventually provide a highly sustainable route to this compound and its derivatives. nih.govthe-innovation.orgresearchgate.netresearchgate.net

The table below summarizes some potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Potential Benefits |

| Catalytic Methods | Reduced waste, higher atom economy, potential for asymmetric synthesis. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, lower energy consumption. |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, use of renewable resources. |

| Use of Greener Solvents | Reduced environmental impact, improved safety. |

The continued development of such sustainable synthetic strategies will be crucial for the long-term viability and environmental acceptance of this compound and its applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.